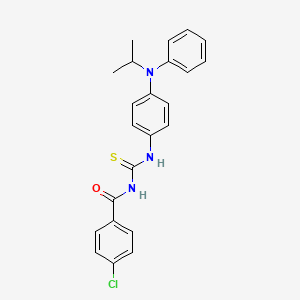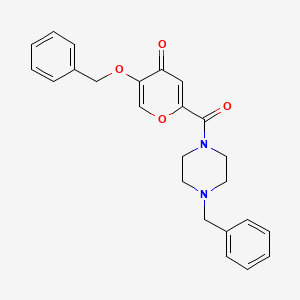![molecular formula C10H7F3N4O B2861653 N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine CAS No. 1807797-09-6](/img/structure/B2861653.png)
N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
: N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine is a synthetic organic compound with unique chemical properties and applications in various fields. It consists of a pyrazole ring, a pyridine ring, and a hydroxylamine functional group. This combination makes it an interesting subject for scientific research and industrial use.
Métodos De Preparación
: Synthetic Routes and Reaction Conditions: The synthesis of N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine typically involves the condensation of a pyridine-3-carbaldehyde derivative with a hydroxylamine derivative in the presence of a suitable catalyst. Reaction conditions include a controlled temperature, typically ranging from 50°C to 100°C, and a solvent such as ethanol or acetonitrile. Industrial Production Methods: Industrial production may utilize more scalable and efficient methods, such as continuous flow reactors and high-throughput screening, to optimize reaction conditions and yields. These methods also ensure the purity and consistency of the compound for large-scale applications.
Análisis De Reacciones Químicas
: Types of Reactions: N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine undergoes various reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions: Oxidation reactions often require oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions may involve sodium borohydride or lithium aluminum hydride. Substitution reactions typically use halogenating agents or nucleophiles under specific conditions. Major Products: Major products from these reactions include derivatives with modified functional groups, such as ketones, amines, and halides, which can further enhance the compound's properties and applications.
Aplicaciones Científicas De Investigación
: N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine finds applications in chemistry, biology, medicine, and industry due to its versatile chemical properties. Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts. Biology: The compound's unique structure allows it to interact with biological systems, making it useful in biochemical assays and as a probe for studying enzyme mechanisms. Medicine: In medicinal chemistry, it serves as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors involved in diseases. Industry: It is employed in the manufacturing of specialty chemicals, agrochemicals, and materials with enhanced properties, such as corrosion resistance and thermal stability.
Mecanismo De Acción
: The compound exerts its effects through its ability to interact with specific molecular targets and pathways. Molecular Targets: These include enzymes, receptors, and other proteins that are crucial for biological processes. Pathways Involved: The interaction with these targets can modulate various pathways, such as signal transduction, metabolic pathways, and cellular processes, leading to its observed biological and pharmacological effects.
Comparación Con Compuestos Similares
: Comparison with other similar compounds highlights its uniqueness in terms of structure and applications. Similar Compounds: These may include other pyrazole and pyridine derivatives with trifluoromethyl and hydroxylamine groups. Uniqueness: The combination of the trifluoromethyl group, pyrazole ring, and pyridine ring in N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine imparts distinctive chemical properties, such as increased stability, enhanced reactivity, and specific biological interactions, making it more versatile and valuable compared to similar compounds.
Hope this detailed article meets your requirements! If there's anything else you need, let me know.
Propiedades
IUPAC Name |
(NE)-N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)8-3-4-17(16-8)9-2-1-7(5-14-9)6-15-18/h1-6,18H/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEVDCQDLLWSJO-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=NO)N2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1/C=N/O)N2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
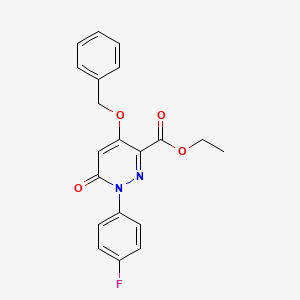
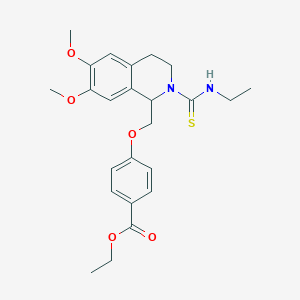
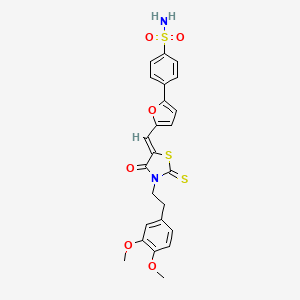
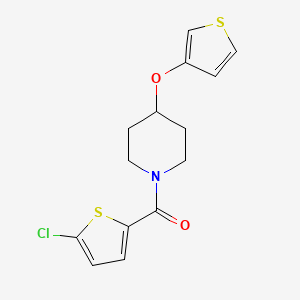

![N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylbenzamide](/img/structure/B2861577.png)
![N-(3-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2861578.png)
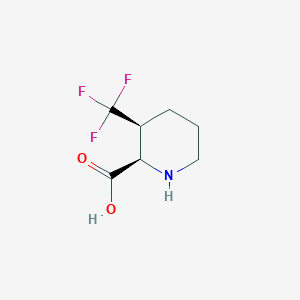
![1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2861583.png)


